Heptane-1-13C
Overview
Description
Heptane-1-13C is a stable isotope of heptane, a hydrocarbon with seven carbon atoms and sixteen hydrogen atoms. The “13C” denotes that one of the carbon atoms in the molecule is the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This compound is commonly used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-1-13C can be synthesized through the catalytic hydrogenation of 1-heptene-1-13C. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors. The process generally includes the fractional distillation of crude oil to obtain heptane, followed by isotopic labeling using carbon-13 enriched reagents. The final product is purified through distillation and other separation techniques to achieve high isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Heptane-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid-1-13C using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Chlorine or bromine gas with ultraviolet light or radical initiators.
Major Products:
Oxidation: Heptanoic acid-1-13C.
Reduction: this compound remains unchanged.
Substitution: 1-chlorothis compound or 1-bromothis compound.
Scientific Research Applications
Heptane-1-13C is widely used in scientific research, including:
Chemistry: As a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The primary mechanism of action for heptane-1-13C involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a magnetic dipole moment, which allows it to be detected in NMR experiments. This property enables researchers to study the molecular structure, dynamics, and interactions of this compound and its derivatives. The pathways involved include the interaction of the carbon-13 nucleus with the magnetic field, resulting in characteristic NMR signals .
Comparison with Similar Compounds
Hexane-1-13C: A six-carbon analog with similar applications in NMR spectroscopy.
Heptane-d16: A deuterated form of heptane used in NMR studies.
Acetic acid-1-13C: A two-carbon compound with a carbon-13 isotope used in metabolic studies.
Uniqueness: Heptane-1-13C is unique due to its seven-carbon chain, which provides a longer hydrocarbon backbone compared to hexane-1-13C. This makes it particularly useful in studying longer-chain hydrocarbons and their behavior in various chemical and biological systems. Additionally, the presence of the carbon-13 isotope at a specific position allows for precise tracking and analysis in NMR spectroscopy .
Properties
IUPAC Name |
(113C)heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNFDUFMRHMDMM-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584045 | |
Record name | (1-~13~C)Heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75560-45-1 | |
Record name | (1-~13~C)Heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75560-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.